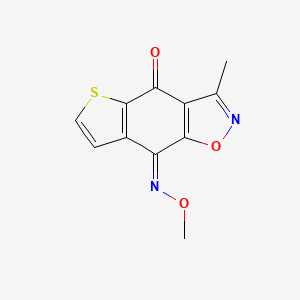
Antifungal agent 96
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It has shown efficacy against various fungal pathogens, including Cryptococcus neoformans and Candida albicans . This compound is particularly notable for its ability to inhibit the growth of these fungi at very low concentrations, making it a promising candidate for antifungal therapy.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Antifungal agent 96 involves multiple steps, starting with the preparation of the core tricyclic oxime structure. The synthetic route typically includes the following steps:
Formation of the tricyclic core: This involves cyclization reactions using appropriate starting materials under controlled conditions.
Oxime formation:
Final modifications: Additional functional groups are introduced to enhance the antifungal activity and pharmacokinetic properties of the compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process. Quality control measures, such as high-performance liquid chromatography and mass spectrometry, are employed to ensure the consistency and quality of the final product.
化学反応の分析
Types of Reactions
Antifungal agent 96 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify certain functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s antifungal properties.
科学的研究の応用
Antifungal agent 96 has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying antifungal mechanisms and developing new antifungal agents.
Biology: The compound is employed in research on fungal pathogenesis and host-pathogen interactions.
Medicine: this compound is investigated for its potential use in treating fungal infections, particularly those affecting the central nervous system.
Industry: The compound is explored for its use in developing antifungal coatings and materials to prevent fungal contamination.
作用機序
Antifungal agent 96 exerts its effects by targeting specific molecular pathways in fungal cells. It inhibits the synthesis of ergosterol, a crucial component of the fungal cell membrane, by binding to the enzyme lanosterol 14α-demethylase . This disruption of ergosterol synthesis leads to increased membrane permeability and ultimately cell death. Additionally, the compound interferes with the formation of fungal biofilms, enhancing its antifungal efficacy .
類似化合物との比較
Similar Compounds
Amphotericin B: A polyene antifungal that binds to ergosterol, disrupting the fungal cell membrane.
Fluconazole: An azole antifungal that inhibits ergosterol synthesis by targeting lanosterol 14α-demethylase.
Caspofungin: An echinocandin that inhibits β-(1,3)-D-glucan synthesis, affecting the fungal cell wall.
Uniqueness
Antifungal agent 96 is unique due to its high blood-brain barrier permeability and brain penetration, making it particularly effective against central nervous system fungal infections. Its ability to inhibit biofilm formation further distinguishes it from other antifungal agents .
特性
分子式 |
C11H8N2O3S |
|---|---|
分子量 |
248.26 g/mol |
IUPAC名 |
(8Z)-8-methoxyimino-3-methylthieno[2,3-f][1,2]benzoxazol-4-one |
InChI |
InChI=1S/C11H8N2O3S/c1-5-7-9(14)11-6(3-4-17-11)8(13-15-2)10(7)16-12-5/h3-4H,1-2H3/b13-8- |
InChIキー |
SHSJHJONOXSOOJ-JYRVWZFOSA-N |
異性体SMILES |
CC1=NOC\2=C1C(=O)C3=C(/C2=N/OC)C=CS3 |
正規SMILES |
CC1=NOC2=C1C(=O)C3=C(C2=NOC)C=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





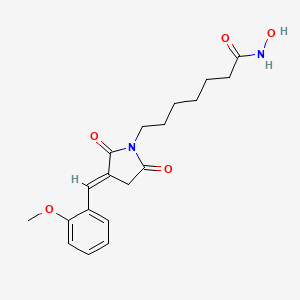
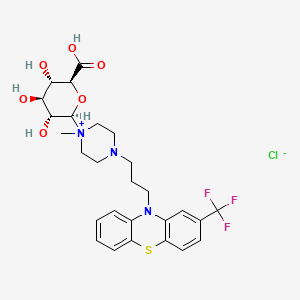


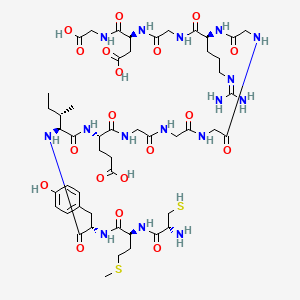
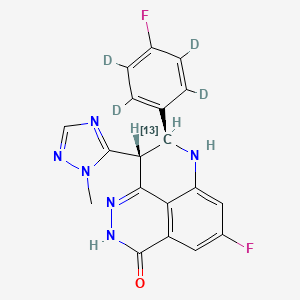
![2-[4-(2,5-difluorophenyl)phenyl]-N-methyl-N-[4-methyl-5-(methylsulfonimidoyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B12370249.png)
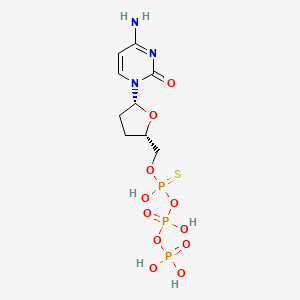
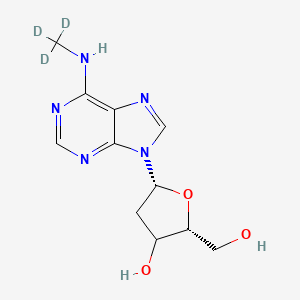
![(1S,9R,13E)-1-amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-3,6,10-trien-5-one](/img/structure/B12370267.png)
![(2S,4R)-1-[(2S)-2-[8-[2-[2-[2-(4-chloroanilino)-1,3-thiazol-4-yl]-1,3-thiazol-4-yl]phenoxy]octanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12370279.png)
